1-Phenyl-N-(pyridin-3-ylmethylene)methanamine: Structural Dynamics, Synthesis, and Synthetic Utility
1-Phenyl-N-(pyridin-3-ylmethylene)methanamine: Structural Dynamics, Synthesis, and Synthetic Utility
Executive Summary
1-Phenyl-N-(pyridin-3-ylmethylene)methanamine (CAS: 71718-88-2) is a highly versatile Schiff base (imine) synthesized via the condensation of benzylamine and 3-pyridinecarboxaldehyde. In modern synthetic organic chemistry and materials science, it serves as a critical intermediate. Its unique structural architecture—combining a lipophilic benzyl moiety with a coordinating, electron-deficient pyridine ring—makes it a highly sought-after precursor for the development of advanced epoxy curing agents, transition metal ligands, and complex nitrogen-containing heterocycles.
This technical guide provides an in-depth analysis of its physicochemical properties, self-validating synthesis protocols, and downstream applications, designed specifically for researchers and drug development professionals.
Chemical Identity & Physicochemical Properties
Understanding the baseline properties of this imine is critical for predicting its behavior in subsequent reactions, particularly its solubility profile and electrophilicity during reductive aminations[1].
Table 1: Quantitative Chemical and Physical Data
| Property | Value / Description |
| IUPAC Name | N-benzyl-1-(pyridin-3-yl)methanimine |
| Common Synonyms | N-Benzyl-N-(3-pyridylmethylene)amine; 3-pyridinecarboxaldehyde benzylimine |
| CAS Registry Number | 71718-88-2 |
| Molecular Formula | C₁₃H₁₂N₂ |
| Molecular Weight | 196.25 g/mol |
| Topological Polar Surface Area (TPSA) | 25.3 Ų |
| Physical State (Standard Conditions) | Clear, yellowish oil/liquid |
| InChIKey | DXDPRQLAIWIMDP-UHFFFAOYSA-N |
Structural Analysis & Reactivity Profile
The reactivity of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine is governed by three distinct structural domains:
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The Imine Bond (C=N): The core reactive site. The carbon atom is highly electrophilic, making it susceptible to nucleophilic attack by hydrides (in reductive amination) or dipolarophiles (in cycloadditions).
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The Pyridine Ring: Acts as an electron-withdrawing group, further increasing the electrophilicity of the imine carbon. Additionally, the pyridine nitrogen serves as a strong Lewis base, capable of coordinating with transition metals (e.g., Cu, Ni) during catalytic cross-coupling reactions[2].
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The Benzyl Group: Provides essential steric bulk and lipophilicity. In drug development, this moiety often acts as a pharmacophore for hydrophobic pocket binding, while in materials science, it improves compatibility with organic resins[3].
Synthetic Methodology: The Condensation Workflow
The synthesis of this imine relies on the nucleophilic addition of a primary amine to an aldehyde, followed by dehydration. Because imine formation is an equilibrium process, the reaction must be driven forward by the continuous removal of water.
Step-by-Step Protocol: Self-Validating Imine Condensation
Rationale: We utilize anhydrous magnesium sulfate ( MgSO4 ) as a desiccant rather than relying on Dean-Stark azeotropic distillation, allowing the reaction to proceed at room temperature. This prevents the thermal degradation of the heteroaromatic aldehyde[4].
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Reagent Preparation: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-pyridinecarboxaldehyde (10.7 g, 100 mmol) in 100 mL of anhydrous dichloromethane (DCM).
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Amine Addition: Place the flask in a water bath (20 °C) to control mild exotherms. Add benzylamine (10.7 g, 100 mmol) dropwise over 15 minutes.
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Equilibrium Shift: Immediately add anhydrous MgSO4 (20.0 g) to the reaction mixture. Causality: The desiccant chemically sequesters the water byproduct, shifting the equilibrium entirely toward the Schiff base according to Le Chatelier's principle.
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Self-Validating Monitoring: Stir the mixture for 6–12 hours under a nitrogen atmosphere.
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Validation Check: Monitor the reaction via Fourier-transform infrared spectroscopy (FT-IR). The reaction is deemed complete when the strong aldehyde carbonyl stretch ( C=O ) at ~1700 cm⁻¹ completely disappears, replaced by a distinct imine stretch ( C=N ) at ~1645–1665 cm⁻¹.
-
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Workup & Isolation: Filter the suspension through a pad of Celite to remove the hydrated MgSO4 . Wash the filter cake with an additional 20 mL of DCM.
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Concentration: Remove the solvent under reduced pressure (rotary evaporation at 30 °C) to yield the product as a clear, yellowish oil. (Expected yield: >95%).
Figure 1: Synthetic workflow and downstream applications of 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine.
Downstream Applications & Mechanistic Pathways
Reductive Amination for Epoxy Curing Agents
Direct alkylation of primary amines with alkyl halides often leads to uncontrollable over-alkylation, yielding a mixture of secondary and tertiary amines. By synthesizing the imine first and subsequently reducing it, researchers achieve 100% chemoselectivity for the secondary amine[3][5].
The reduced product—N-benzyl-1-(pyridin-3-yl)methanamine—is highly valued as a curing agent for epoxy resins. The secondary amine provides controlled cross-linking, while the tertiary pyridine nitrogen acts as a built-in catalytic accelerator for the epoxide ring-opening process[3].
Reduction Protocol:
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Dissolve the crude imine (100 mmol) in 100 mL of anhydrous methanol.
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Cool the solution to 0 °C using an ice bath.
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Add Sodium Borohydride ( NaBH4 ) (5.6 g, 150 mmol) in small portions over 30 minutes. Causality: NaBH4 is chosen over stronger reducing agents (like LiAlH4 ) because it selectively reduces the imine bond without cleaving the benzyl-nitrogen bond or reducing the pyridine ring.
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Stir for 2 hours at room temperature.
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Quench with 20 mL of saturated aqueous NH4Cl to destroy excess hydride, extract with ethyl acetate, dry over Na2SO4 , and concentrate to yield the pure secondary amine.
Figure 2: Mechanistic pathway from primary amine condensation to irreversible reductive amination.
Cycloaddition Reactions for Heterocyclic Synthesis
In drug discovery, 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine serves as a precursor for azomethine ylides. Under thermal conditions or Lewis acid catalysis, the imine undergoes 1,2-prototropy to form an active dipole. This dipole subsequently undergoes [3+2] cycloaddition with electron-deficient alkenes (dipolarophiles) to yield highly substituted pyrrolidines and azetidines, which are core scaffolds in numerous alkaloid-derived therapeutics[6][7].
Safety, Handling, & Analytical Validation
Hazard Profile: According to standard GHS classifications, this compound is categorized as a skin and eye irritant.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation[1].
Handling Precautions: All condensation and reduction workflows must be conducted inside a certified chemical fume hood. Nitrile gloves and splash goggles are mandatory.
Analytical Validation (NMR Expectations): To ensure the integrity of the synthesized imine before downstream application, verify the structure via ¹H NMR (CDCl₃, 300 MHz). The defining self-validating feature is the highly deshielded imine proton ( CH=N ), which typically appears as a sharp singlet around δ 8.30 - 8.50 ppm . The benzylic protons ( CH2−N ) will appear as a singlet around δ 4.80 ppm , confirming the successful formation of the target architecture[4].
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3851439, 1-Phenyl-N-(pyridin-3-ylmethylene)methanamine." PubChem. Available at:[Link]
- Volle, J.N., et al. "The curing agent with pyridine groups for epoxy resin." Google Patents (Patent CN103930460B).
-
University of Birmingham Research Archive. "Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines." Available at:[Link]
-
ChemRxiv. "Insight into the Amine-Assisted Metal-free Chemoselctive Reductive Amination of Carbonyl Compounds Under Mild Conditions." Available at:[Link]
Sources
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- 3. CN103930460B - The curing agent with pyridine groups for epoxy resin - Google Patents [patents.google.com]
- 4. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides - PMC [pmc.ncbi.nlm.nih.gov]
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